molecular formula C14H8BF7 B12560851 Fluorobis[3-(trifluoromethyl)phenyl]borane CAS No. 144364-26-1

Fluorobis[3-(trifluoromethyl)phenyl]borane

Cat. No.: B12560851
CAS No.: 144364-26-1
M. Wt: 320.01 g/mol
InChI Key: QXFDAWGAJCRTNC-UHFFFAOYSA-N
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Description

Fluorobis[3-(trifluoromethyl)phenyl]borane is a boron-containing compound known for its unique chemical properties and applications in various fields of science and industry. This compound is characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, which is bonded to a boron atom. The presence of these electronegative groups imparts distinct reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorobis[3-(trifluoromethyl)phenyl]borane can be synthesized through several methods. One common approach involves the reaction of boron trihalides with organometallic reagents containing trifluoromethyl groups. For example, the reaction of boron trifluoride with 3-(trifluoromethyl)phenyl lithium in an inert atmosphere can yield the desired compound. The reaction typically requires low temperatures and anhydrous conditions to prevent hydrolysis and ensure high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Fluorobis[3-(trifluoromethyl)phenyl]borane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted derivatives. These products have significant applications in organic synthesis and materials science .

Mechanism of Action

The mechanism by which Fluorobis[3-(trifluoromethyl)phenyl]borane exerts its effects involves its ability to act as a Lewis acid. The boron atom, being electron-deficient, can accept electron pairs from Lewis bases, facilitating various chemical transformations. This property is particularly useful in catalysis and organic synthesis, where the compound can activate substrates and promote reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Fluorobis[3-(trifluoromethyl)phenyl]borane is unique due to the specific arrangement of fluorine and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring strong Lewis acids with specific electronic characteristics .

Properties

CAS No.

144364-26-1

Molecular Formula

C14H8BF7

Molecular Weight

320.01 g/mol

IUPAC Name

fluoro-bis[3-(trifluoromethyl)phenyl]borane

InChI

InChI=1S/C14H8BF7/c16-13(17,18)9-3-1-5-11(7-9)15(22)12-6-2-4-10(8-12)14(19,20)21/h1-8H

InChI Key

QXFDAWGAJCRTNC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(F)(F)F)(C2=CC(=CC=C2)C(F)(F)F)F

Origin of Product

United States

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